Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with β-dicarbonyl compounds. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts such as Amberlyst-70 can enhance the reaction efficiency and reduce the environmental impact by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 5-oxo-2,3-dihydro-1H-pyrazole-3-carboxylate.
Reduction: this compound alcohol.
Substitution: Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxamide.
Scientific Research Applications
Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole ring structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and ester groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl group at the nitrogen atom.
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H8N2O3 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2-3,6-8H,1H3 |
InChI Key |
WHPLRQGCFOBKSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C(NN1)O |
Origin of Product |
United States |
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